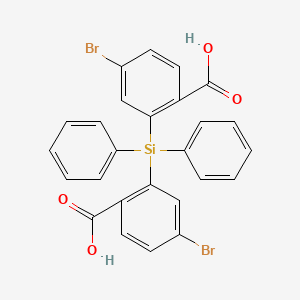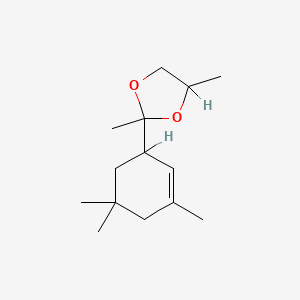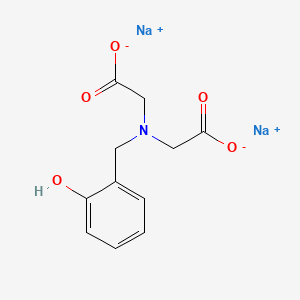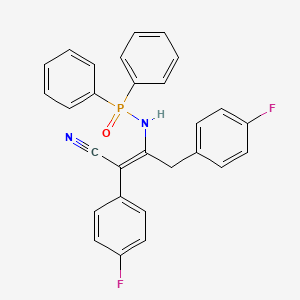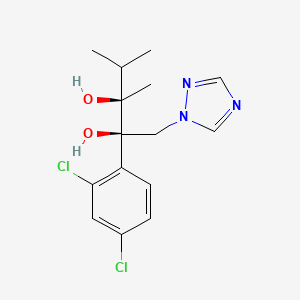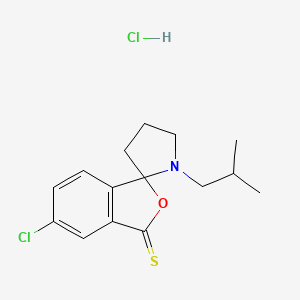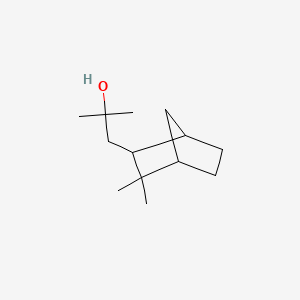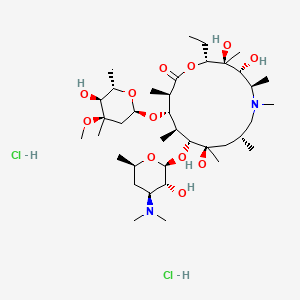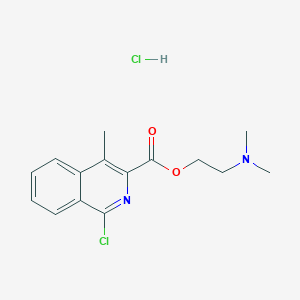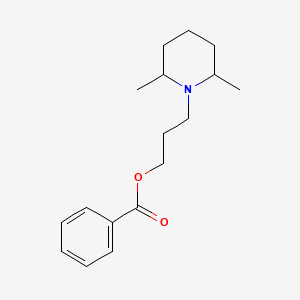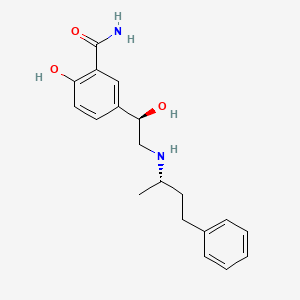
(R*,S*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R,S-Labetalol is a medication used primarily to treat high blood pressure and manage angina. It is a racemic mixture consisting of two diastereoisomers, where the R,R’ stereoisomer is the active component. Labetalol is unique in that it acts as both an alpha and beta-adrenergic antagonist, making it effective in reducing blood pressure by blocking the activation of these receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R,S-Labetalol involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2-hydroxy-5-nitrobenzaldehyde with 1-methyl-3-phenylpropylamine to form an imine, which is then reduced to the corresponding amine. This amine is further reacted with 2-chloroacetyl chloride to yield the final product .
Industrial Production Methods: Industrial production of R,S-Labetalol typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and solvent systems to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: R,S-Labetalol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various derivatives of labetalol, such as halogenated or alkylated analogs, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
R,S-Labetalol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of adrenergic antagonists.
Biology: Research on its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensive studies on its efficacy in treating hypertension, angina, and other cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
R,S-Labetalol works by blocking both alpha and beta-adrenergic receptors. This dual antagonism results in the relaxation of blood vessels and a decrease in heart rate, leading to lower blood pressure. The molecular targets include the alpha-1 and beta-1 adrenergic receptors, and the pathways involved are primarily related to the inhibition of adrenergic signaling .
Vergleich Mit ähnlichen Verbindungen
Carvedilol: Another dual alpha and beta-adrenergic antagonist used for similar indications.
Propranolol: A non-selective beta-blocker without alpha-blocking activity.
Atenolol: A selective beta-1 blocker with no alpha-blocking properties.
Uniqueness: R,S-Labetalol’s uniqueness lies in its combined alpha and beta-blocking activity, which provides a more comprehensive approach to managing hypertension compared to compounds that only block beta receptors .
Eigenschaften
CAS-Nummer |
72487-31-1 |
|---|---|
Molekularformel |
C19H24N2O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18-/m0/s1 |
InChI-Schlüssel |
SGUAFYQXFOLMHL-UGSOOPFHSA-N |
Isomerische SMILES |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


